

# Resmetirom for NASH Resolution: A Comparative Meta-Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Nonalcoholic steatohepatitis (NASH), recently redefined as metabolic dysfunction-associated steatohepatitis (MASH), is a progressive liver disease with a significant unmet medical need. The recent approval of **Resmetirom** (Rezdiffra™) marks a pivotal moment in the therapeutic landscape for NASH. This guide provides a meta-analysis of **Resmetirom**'s clinical trial data, objectively comparing its performance against other notable investigational therapies for NASH resolution. All quantitative data is supported by detailed experimental protocols to aid in the critical evaluation of these agents.

# Comparative Efficacy for NASH Resolution and Fibrosis Improvement

The following tables summarize the primary efficacy endpoints from pivotal clinical trials of **Resmetirom** and its comparators. Direct comparison between trials should be approached with caution due to differences in study populations, endpoint definitions, and trial durations.

Table 1: Efficacy in NASH Resolution (Without Worsening of Fibrosis)



| Drug (Trial)                            | Dosage         | Patient<br>Population                               | Trial<br>Duration | NASH<br>Resolution<br>Rate | Placebo<br>Rate |
|-----------------------------------------|----------------|-----------------------------------------------------|-------------------|----------------------------|-----------------|
| Resmetirom<br>(MAESTRO-<br>NASH)        | 80 mg          | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 52 weeks          | 25.9%                      | 9.7%            |
| 100 mg                                  | 29.9%          |                                                     |                   |                            |                 |
| Obeticholic<br>Acid<br>(REGENERA<br>TE) | 25 mg          | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 18 months         | 6.5%                       | 3.5%            |
| Lanifibranor<br>(NATIVE)                | 800 mg         | Biopsy-<br>confirmed<br>active NASH                 | 24 weeks          | 39%                        | 22%             |
| 1200 mg                                 | 49%            |                                                     |                   |                            |                 |
| Semaglutide<br>(Phase 2)                | 0.4 mg (daily) | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 72 weeks          | 59%                        | 17%             |
| Tirzepatide<br>(SYNERGY-<br>NASH)       | 5 mg           | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 52 weeks          | 44%                        | 10%             |
| 10 mg                                   | 56%            |                                                     |                   |                            |                 |
| 15 mg                                   | 62%            |                                                     |                   |                            |                 |

Table 2: Efficacy in Fibrosis Improvement (by at least one stage without worsening of NASH)



| Drug (Trial)                            | Dosage | Patient<br>Population                               | Trial<br>Duration | Fibrosis<br>Improveme<br>nt Rate | Placebo<br>Rate |
|-----------------------------------------|--------|-----------------------------------------------------|-------------------|----------------------------------|-----------------|
| Resmetirom<br>(MAESTRO-<br>NASH)        | 80 mg  | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 52 weeks          | 24.2%                            | 14.2%           |
| 100 mg                                  | 25.9%  |                                                     |                   |                                  |                 |
| Obeticholic<br>Acid<br>(REGENERA<br>TE) | 25 mg  | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 18 months         | 22.4%                            | 9.6%            |
| Lanifibranor<br>(NATIVE)                | 800 mg | Biopsy-<br>confirmed<br>active NASH                 | 24 weeks          | 34%                              | 29%             |
| 1200 mg                                 | 48%    |                                                     |                   |                                  |                 |
| Tirzepatide<br>(SYNERGY-<br>NASH)       | 5 mg   | Biopsy-<br>confirmed<br>NASH with<br>F2-F3 fibrosis | 52 weeks          | 55%                              | 30%             |
| 10 mg                                   | 51%    |                                                     |                   |                                  |                 |
| 15 mg                                   | 51%    | _                                                   |                   |                                  |                 |

#### **Key Experimental Protocols**

A detailed understanding of the methodologies employed in these clinical trials is crucial for the interpretation of their outcomes.

### Resmetirom: MAESTRO-NASH (Phase 3)[1][2][3][4][5]

 Objective: To evaluate the efficacy and safety of Resmetirom in adults with biopsyconfirmed NASH and liver fibrosis.



- Design: Ongoing, multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Adults with biopsy-confirmed NASH with a NAFLD Activity Score (NAS) of at least 4 and fibrosis stage F1B, F2, or F3.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive once-daily oral **Resmetirom** 80 mg, 100 mg, or placebo.
- Primary Endpoints (at 52 weeks):
  - NASH resolution with no worsening of fibrosis. NASH resolution was defined as a score of
    0 for hepatocellular ballooning and 0 or 1 for lobular inflammation.
  - Improvement in fibrosis by at least one stage with no worsening of the NAFLD activity score.
- Key Secondary Endpoint: Percent change from baseline in low-density lipoprotein (LDL) cholesterol at week 24.

#### **Obeticholic Acid: REGENERATE (Phase 3)**

- Objective: To evaluate the efficacy and safety of obeticholic acid in patients with liver fibrosis due to NASH.
- Design: Multicenter, randomized, double-blind, placebo-controlled trial.
- Participants: Patients with biopsy-confirmed NASH and fibrosis stages F2-F3.
- Intervention: Patients were randomized to receive once-daily oral obeticholic acid 10 mg, 25 mg, or placebo.
- Primary Endpoints (at 18 months):
  - Improvement in liver fibrosis by at least one stage with no worsening of NASH.
  - Resolution of NASH with no worsening of liver fibrosis.

#### **Lanifibranor: NATIVE (Phase 2b)**



- Objective: To evaluate the efficacy and safety of lanifibranor in patients with non-cirrhotic, highly active NASH.
- Design: Double-blind, randomized, placebo-controlled trial.
- Participants: Patients with non-cirrhotic, highly active NASH.
- Intervention: Patients were randomized in a 1:1:1 ratio to receive 1200 mg or 800 mg of lanifibranor or placebo once daily for 24 weeks.
- Primary Endpoint: A decrease of at least 2 points in the SAF-A score (Steatosis, Activity, Fibrosis) without worsening of fibrosis.
- Secondary Endpoints: Resolution of NASH and regression of fibrosis.

#### **Semaglutide (Phase 2)**

- Objective: To evaluate the efficacy and safety of semaglutide in individuals with NASH.
- Design: 72-week, multicenter, randomized, double-blind, placebo-controlled study.
- Participants: Patients with NASH and fibrosis stages F2 to F3.
- Intervention: Patients were randomized to receive one of three doses (0.1 mg, 0.2 mg, or 0.4 mg) of subcutaneous semaglutide once daily or placebo.
- Primary Endpoint: Resolution of NASH and no worsening of liver fibrosis.

#### Tirzepatide: SYNERGY-NASH (Phase 2)

- Objective: To evaluate the efficacy and safety of tirzepatide in patients with histologically confirmed NASH with stage two or three fibrosis.
- Design: Randomized, double-blinded, placebo-controlled study.
- Participants: Patients with biopsy-confirmed NASH with stage F2 or F3 fibrosis.
- Intervention: Patients were randomized to receive tirzepatide at doses of 5 mg, 10 mg, or 15 mg, or placebo.



- Primary Endpoint: Percentage of patients in whom NASH had been resolved without the worsening of fibrosis at 52 weeks.
- Secondary Endpoint: Improvement by at least 1 fibrosis stage without worsening of MASH.

### **Safety and Tolerability**

Table 3: Common Adverse Events

| Drug             | Common Adverse Events                                           |  |  |
|------------------|-----------------------------------------------------------------|--|--|
| Resmetirom       | Diarrhea and nausea, generally mild and transient.              |  |  |
| Obeticholic Acid | Pruritus (itching).                                             |  |  |
| Lanifibranor     | Diarrhea, nausea, peripheral edema, anemia, and weight gain.    |  |  |
| Semaglutide      | Gastrointestinal events.                                        |  |  |
| Tirzepatide      | Gastrointestinal events (nausea, diarrhea, decreased appetite). |  |  |

## **Signaling Pathways and Experimental Workflows**

To visualize the underlying mechanisms and study designs, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of action of **Resmetirom** as a selective THR- $\beta$  agonist in hepatocytes.





Click to download full resolution via product page

Caption: Generalized workflow of a NASH clinical trial with dual primary endpoints.

• To cite this document: BenchChem. [Resmetirom for NASH Resolution: A Comparative Meta-Analysis of Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680538#meta-analysis-of-resmetirom-clinical-trial-data-for-nash-resolution]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com